Home > Products > Screening Compounds P55395 > 9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic acid
9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic acid -

9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic acid

Catalog Number: EVT-15494296
CAS Number:
Molecular Formula: C20H34O6
Molecular Weight: 370.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic acid is a complex organic compound classified as a prostaglandin. It is structurally related to naturally occurring prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. This compound exhibits several functional hydroxyl groups and a keto group, which contribute to its biological activity and potential therapeutic applications.

Source

This compound can be derived from various biological sources, particularly in the context of prostaglandin metabolism. Prostaglandins are synthesized from arachidonic acid through the action of cyclooxygenase enzymes. The specific synthesis of 9,11,15-trihydroxy-6-oxoprost-13-en-1-oic acid may involve enzymatic pathways that modify precursor prostaglandins.

Classification

9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic acid falls under the classification of:

  • Chemical Class: Prostaglandins
  • Chemical Family: Eicosanoids
  • Molecular Formula: C20H34O5
  • CAS Number: Not explicitly listed in the provided data but can be derived from its structural information.
Synthesis Analysis

Methods

The synthesis of 9,11,15-trihydroxy-6-oxoprost-13-en-1-oic acid can be achieved through several methods:

  1. Enzymatic Synthesis: Utilizing cyclooxygenase enzymes to convert arachidonic acid into various prostaglandin intermediates, followed by specific hydroxylation and oxidation reactions to achieve the desired structure.
  2. Chemical Synthesis: Total synthesis approaches may involve multi-step organic reactions including:
    • Alkylation
    • Reduction
    • Hydroxylation
    • Oxidation

Technical Details

The synthetic route typically requires careful control of reaction conditions such as temperature and pH to favor the formation of the desired stereoisomers and functional groups. Advanced techniques like chromatography may be employed for purification.

Molecular Structure Analysis

Structure

The molecular structure of 9,11,15-trihydroxy-6-oxoprost-13-en-1-oic acid features:

  • A cyclopentane ring typical of prostaglandins.
  • Multiple hydroxyl groups at positions 9, 11, and 15.
  • A keto group at position 6.

Data

The compound has a molecular weight of approximately 350.48 g/mol. Its structural representation can be visualized using chemical drawing software or databases like PubChem.

Chemical Reactions Analysis

Reactions

9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic acid can participate in various chemical reactions typical for prostaglandins:

  1. Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed.
  2. Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
  3. Reduction: The keto group can be reduced to form an alcohol.

Technical Details

These reactions can be catalyzed by specific enzymes or chemical reagents and are often studied in biochemical contexts to understand their implications in physiological processes.

Mechanism of Action

Process

The mechanism by which 9,11,15-trihydroxy-6-oxoprost-13-en-1-oic acid exerts its biological effects typically involves interaction with specific receptors:

  1. Receptor Binding: The compound binds to prostaglandin receptors (e.g., EP receptors) on target cells.
  2. Signal Transduction: This binding activates intracellular signaling pathways (e.g., cyclic adenosine monophosphate pathways) leading to various physiological responses such as vasodilation or modulation of inflammatory processes.

Data

Research indicates that prostaglandins play crucial roles in processes such as inflammation, pain signaling, and regulation of blood flow.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 9,11,15-trihydroxy-6-oxoprost-13-en-1-oic acid include:

  • Appearance: Typically a colorless to pale yellow liquid or solid depending on purity.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Sensitive to light and heat; should be stored in a cool, dark place.
  • Reactivity: Reacts with strong oxidizing agents and bases.

Relevant analyses such as spectroscopic methods (NMR, IR) are often employed to confirm structure and purity.

Applications

Scientific Uses

9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic acid has several significant applications in scientific research and medicine:

  1. Pharmaceutical Development: Investigated for potential therapeutic effects in inflammation and pain management.
  2. Biochemical Research: Used as a standard in studies involving prostaglandin metabolism and receptor interaction.
  3. Clinical Applications: Potential use in formulations aimed at treating conditions like erectile dysfunction or cardiovascular diseases due to its vasodilatory properties.

This compound exemplifies the complexity and importance of prostaglandins in both health and disease contexts. Further research is necessary to fully elucidate its mechanisms and therapeutic potentials.

Biosynthesis and Enzymatic Pathways

Prostaglandin Synthase-Mediated Cyclooxygenase Pathways

The biosynthesis of 6-keto-PGF₁α is inextricably linked to the cyclooxygenase (COX) pathway initiated from arachidonic acid (AA). Membrane-released AA is converted by COX enzymes (COX-1 or COX-2) to the unstable intermediate prostaglandin H₂ (PGH₂). This conversion involves a dual enzymatic process: cyclooxygenase activity introducing molecular oxygen to form the bicyclic endoperoxide structure (PGG₂), followed by peroxidase activity reducing PGG₂ to PGH₂. PGH₂ serves as the universal precursor for most prostaglandins and thromboxanes. Crucially, studies using rat models of recurrent spontaneous abortion (RSA) demonstrated significantly elevated uterine expression of COX-1 and COX-2, correlating with dysregulated prostaglandin production impacting pregnancy maintenance [4]. In endothelial cells and vascular smooth muscle, PGH₂ is specifically shunted towards prostacyclin synthesis via the action of prostacyclin synthase (PGIS). However, PGH₂ can also be metabolized by other synthases into thromboxane A₂ (TXA₂), prostaglandin E₂ (PGE₂), prostaglandin D₂ (PGD₂), or prostaglandin F₂α (PGF₂α), depending on the cellular context and enzyme profile. The competition for PGH₂ substrate among these synthases is a key regulatory point in prostanoid balance.

Table 1: Key Enzymes in the Cyclooxygenase Pathway Leading to 6-keto-PGF₁α Precursors

EnzymeAbbreviationPrimary SubstratePrimary ProductRole in 6-keto-PGF₁α Biosynthesis
Phospholipase A₂PLA₂Membrane phospholipidsArachidonic Acid (AA)Initiates AA release for prostanoid synthesis
Cyclooxygenase-1COX-1Arachidonic Acid (AA)Prostaglandin G₂ (PGG₂)Rate-limiting step; Converts AA to PGG₂/PGH₂
Cyclooxygenase-2COX-2Arachidonic Acid (AA)Prostaglandin G₂ (PGG₂)Inducible form; Converts AA to PGG₂/PGH₂
Prostacyclin SynthasePGISProstaglandin H₂ (PGH₂)Prostacyclin (PGI₂)Converts PGH₂ to unstable PGI₂, precursor to 6-keto-PGF₁α
Thromboxane SynthaseTXASProstaglandin H₂ (PGH₂)Thromboxane A₂ (TXA₂)Competes with PGIS for PGH₂ substrate
Prostaglandin E SynthasePGESProstaglandin H₂ (PGH₂)Prostaglandin E₂ (PGE₂)Competes with PGIS for PGH₂ substrate

Arachidonic Acid Metabolism and Epoxygenase Crosstalk

Arachidonic acid metabolism involves parallel pathways beyond the COX cascade, notably the cytochrome P450 (CYP) epoxygenase pathway. CYP enzymes, particularly those from the 2C and 2J families (e.g., CYP2C8, CYP2C9, CYP2J2), metabolize AA to epoxyeicosatrienoic acids (EETs), which possess vasoactive and anti-inflammatory properties. Research indicates significant metabolic crosstalk exists between the COX and CYP pathways. EETs can modulate endothelial function and influence the production or stability of COX-derived prostaglandins, including prostacyclin and its metabolite 6-keto-PGF₁α. Furthermore, metabolomic profiling in conditions like Recurrent Spontaneous Abortion (RSA) highlights the dysregulation of the AA metabolic pathway as a whole. Studies in RSA rat models identified the AA metabolism pathway as significantly altered (P = 0.00044), with concurrent changes in COX enzymes and prostaglandin levels, suggesting potential indirect modulation of prostacyclin/6-keto-PGF₁α levels through shifts in AA flux between competing pathways [4]. Additionally, CYP-mediated omega-hydroxylation of prostaglandins themselves is a recognized metabolic route, as demonstrated by the conversion of primary prostaglandins like PGE₁, PGE₂, and PGF₂α to their 20-hydroxy derivatives by microsomal fractions from pregnant rabbit lungs [7]. While this pathway primarily inactivates prostaglandins, it represents another layer of complexity in AA metabolite regulation that could potentially influence the pool of precursors or the stability of 6-keto-PGF₁α.

Table 2: Crosstalk Between Major Arachidonic Acid Metabolic Pathways Impacting Prostacyclin/6-keto-PGF₁α

Metabolic PathwayKey EnzymesPrimary AA MetabolitesPotential Influence on Prostacyclin/6-keto-PGF₁α
Cyclooxygenase (COX)COX-1, COX-2, Specific SynthasesProstaglandins (PGI₂, PGE₂, PGD₂, PGF₂α), Thromboxane A₂ (TXA₂)Direct pathway producing PGI₂ (precursor to 6-keto-PGF₁α)
Cytochrome P450 EpoxygenaseCYP2C8, CYP2C9, CYP2J2Epoxyeicosatrienoic Acids (EETs: 5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET)EETs may modulate endothelial COX-2 expression/activity; Compete for AA substrate
Cytochrome P450 ω/ω-1 HydroxylaseCYP4A, CYP4F20-Hydroxyeicosatetraenoic acid (20-HETE), 19-HETEMay hydroxylate prostaglandins (e.g., to 20-hydroxy-PGs); Compete for AA substrate
Lipoxygenase (LOX)5-LOX, 12-LOX, 15-LOXLeukotrienes (LTB₄, LTC₄, LTD₄, LTE₄), Hydroperoxyeicosatetraenoic acids (HPETEs), HETEs (e.g., 5-, 12-, 15-HETE)Compete for AA substrate; Specific HETEs may influence COX pathway activity

Role of Prostacyclin Synthase in 6-Keto Derivative Formation

The specific formation of prostacyclin (PGI₂), the direct precursor of 9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic acid, is catalyzed by the enzyme prostacyclin synthase (PGIS). PGIS is a membrane-associated cytochrome P450 enzyme (CYP8A1) localized primarily in endothelial cells, vascular smooth muscle cells, and certain other tissues. PGIS uniquely isomerizes PGH₂ to PGI₂ through a mechanism involving abstraction of the C11 hydrogen atom and rearrangement of the endoperoxide bridge, resulting in the formation of the characteristic enol-ether bridge between carbons 6 and 9. This structure is inherently unstable in aqueous environments and physiological pH. Consequently, PGI₂ undergoes rapid, non-enzymatic hydrolysis (half-life ~3 minutes) involving the addition of a water molecule across the enol-ether bridge. This hydrolysis results in the cleavage of the bridge and the formation of the stable, biologically much less active product, 6-keto-prostaglandin F₁α (6-keto-PGF₁α), identified chemically as (9α,11α,13E,15S)-9,11,15-Trihydroxy-6-oxoprosta-13-en-1-oic acid [2] [6]. Therefore, the presence and activity of PGIS are absolutely essential for the generation of 6-keto-PGF₁α. Its tissue distribution dictates the primary sites of 6-keto-PGF₁α production (e.g., vascular endothelium). Measurement of plasma or urinary 6-keto-PGF₁α serves as the standard stable biochemical index for assessing in vivo prostacyclin production, precisely because PGI₂ itself is too labile to measure directly under most conditions. Research confirms that alterations in PGIS expression directly impact 6-keto-PGF₁α levels, as evidenced by studies linking dysregulated AA metabolism involving PGIS to reproductive pathologies [4].

Table 3: Research Findings on Prostacyclin Synthase (PGIS) and 6-keto-PGF₁α Formation

Research FocusKey FindingModel SystemImplication for 6-keto-PGF₁αSource Context
PGIS SpecificityConverts Prostaglandin H₂ (PGH₂) specifically to Prostacyclin (PGI₂) via isomerizationEnzyme characterizationSole enzymatic source of the unstable PGI₂ precursorBiochemical studies [6]
PGI₂ InstabilityUndergoes rapid, spontaneous hydrolysis in aqueous solution (t₁/₂ ≈ 3 min)Chemical analysisExplains why 6-keto-PGF₁α is the predominant measurable metaboliteBiochemical studies [6]
Hydrolysis ProductNon-enzymatic hydrolysis yields 6-keto-PGF₁α as the stable end-productChemical identificationConfirms 6-keto-PGF₁α structure as (9α,11α,13E,15S)-9,11,15-Trihydroxy-6-oxoprosta-13-en-1-oic acidPubChem/CHEBI [1] [6]
Biomarker UtilityPlasma/urinary 6-keto-PGF₁α levels are a reliable index of systemic PGI₂ productionClinical & PreclinicalValidates its use as a surrogate marker for prostacyclin activityStandard practice [6]
Pathological DysregulationAltered AA metabolism involving PGIS/COX linked to altered prostaglandin profiles in RSARSA rat modelImplicates dysregulated PGIS activity/PGI₂(6-keto-PGF₁α) levels in reproductive failureExperimental study [4]
Tissue Specific ActivityLung microsomes from pregnant rabbits show high omega-oxidation activity of PGsPregnant rabbit lungsHighlights tissue/environmental factors influencing PG metabolism, potentially modulating 6-keto-PGF₁α levelsEnzymatic study [7]

Properties

Product Name

9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic acid

IUPAC Name

7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]-6-oxoheptanoic acid

Molecular Formula

C20H34O6

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)

InChI Key

KFGOFTHODYBSGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.